2,6-Dimethylmorpholine-4-sulfonyl chloride

Übersicht

Beschreibung

Molecular Structure Analysis

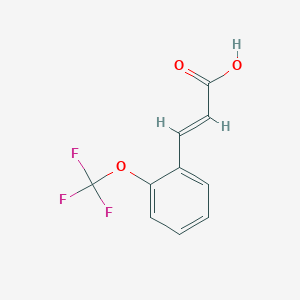

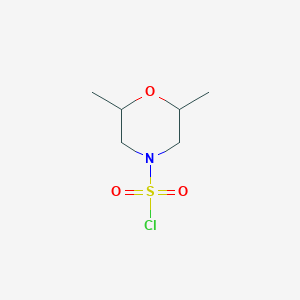

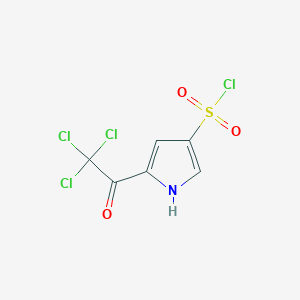

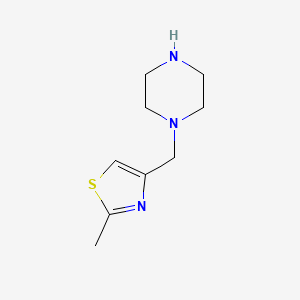

The IUPAC name for this compound is (2R,6S)-2,6-dimethyl-4-morpholinesulfonyl chloride . Its molecular weight is 213.68 . The InChI code for this compound is 1S/C6H12ClNO3S/c1-5-3-8 (12 (7,9)10)4-6 (2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ .Physical And Chemical Properties Analysis

2,6-Dimethylmorpholine-4-sulfonyl chloride is a colorless to pale yellow liquid. It has a density of 1.27 g/mL and a boiling point of 295-298°C. It is soluble in organic solvents such as chloroform, acetone, and dichloromethane but insoluble in water.Wissenschaftliche Forschungsanwendungen

Synthesis of Hexahydroquinolines : 2,6-Dimethylmorpholine-4-sulfonyl chloride has been explored in the synthesis of hexahydroquinolines. The catalyst [pyridine-SO3H]Cl, a sulfonic acid-functionalized pyridinium chloride, shows effectiveness in the preparation of these compounds via a one-pot multi-component condensation process. This method demonstrates the potential of sulfonic acid derivatives in facilitating complex organic reactions (Khazaei et al., 2013).

Synthesis of Fluorinated Polyamides : Research also delves into the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The diamine containing pyridine and trifluoromethylphenyl groups, when used in conjunction with various dibenzoyl chloride derivatives, including 4,4′-[sulfonyl bis(2,6-dimethyl-1,4-phenyleneoxy)]dibenzoyl chloride, leads to the formation of these polymers. These polyamides exhibit remarkable properties, such as high glass transition temperatures and excellent solvent solubility, underlining the diverse industrial applications of these sulfone-containing compounds (Liu et al., 2013).

Ionic Liquid Applications : The compound has been implicated in the creation of novel ionic liquids, like sulfonic acid functionalized pyridinium chloride, demonstrating high efficiency as a catalyst. Such applications underscore the versatility of sulfonic acid derivatives in enhancing chemical reactions and their potential in various industrial processes (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives : There's a focus on developing eco-friendly and efficient methods for synthesizing these derivatives, highlighting the importance of 2,6-Dimethylmorpholine-4-sulfonyl chloride and its derivatives in the creation of compounds with potential biological applications. The process utilizes water and sodium carbonate as HCl scavengers, indicating a move towards greener and more sustainable chemistry practices (Almarhoon et al., 2019).

Preparation of 2,6-Dimethylmorpholine : The compound is a key precursor in the preparation of 2,6-dimethylmorpholine, highlighting its role in the synthesis of complex organic molecules. This synthesis involves diisopropanolamine and concentrated phosphoric acid under specific conditions, underscoring the compound's significance in producing essential chemical intermediates (Huang Xiao-shan, 2009).

Safety And Hazards

According to the safety data sheet, 2,6-Dimethylmorpholine-4-sulfonyl chloride is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dimethylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHUKINMPIUAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585517 | |

| Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylmorpholine-4-sulfonyl chloride | |

CAS RN |

919026-20-3 | |

| Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)

![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)